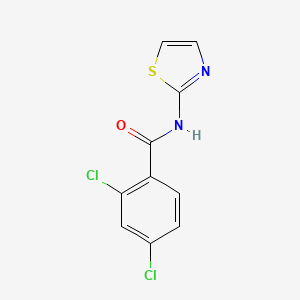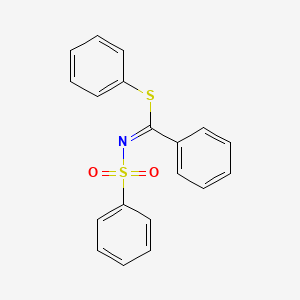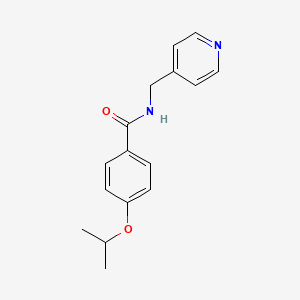
3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(2-methylphenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(2-methylphenyl)-2,5-pyrrolidinedione, also known as DTTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DTTP is a heterocyclic compound that contains a thiazole ring, a pyrrolidinedione ring, and a phenyl group.
作用机制
The mechanism of action of 3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(2-methylphenyl)-2,5-pyrrolidinedione is not fully understood. However, studies have shown that this compound has the ability to bind to metal ions such as copper and zinc. It is believed that the binding of this compound to metal ions may play a role in its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound has the ability to inhibit the growth of cancer cells. In addition, this compound has been shown to exhibit antioxidant and anti-inflammatory properties. However, the exact mechanism by which this compound exerts these effects is not fully understood.
实验室实验的优点和局限性
3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(2-methylphenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in relatively large quantities. In addition, this compound has been shown to exhibit low toxicity in vitro. However, there are also limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its potential applications and limitations are not fully understood. In addition, the synthesis of this compound is a multi-step process that requires specialized equipment and expertise.
未来方向
There are several future directions for the study of 3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(2-methylphenyl)-2,5-pyrrolidinedione. In the field of medicinal chemistry, further studies are needed to investigate the potential therapeutic effects of this compound for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, studies are needed to investigate the potential use of this compound as a fluorescent probe for the detection of metal ions in biological systems. In the field of materials science, further studies are needed to investigate the potential use of this compound as a building block for the synthesis of novel organic materials. Overall, the study of this compound has the potential to lead to significant advances in various fields of scientific research.
合成方法
3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(2-methylphenyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. The intermediate is then reacted with carbon disulfide and potassium hydroxide to form the thioamide intermediate. The thioamide intermediate is cyclized with maleic anhydride to form this compound. The overall yield of the synthesis process is approximately 60%.
科学研究应用
3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(2-methylphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, this compound has been investigated for its potential use in the field of materials science as a building block for the synthesis of novel organic materials.
属性
IUPAC Name |
3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(2-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-9-4-2-3-5-10(9)16-12(17)8-11(13(16)18)20-14-15-6-7-19-14/h2-5,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROHYAHISFTMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=NCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,5-dimethylphenyl)-5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5465985.png)
hydrazone](/img/structure/B5465994.png)
![2-[3-hydroxy-2-oxo-3-(2-oxo-6-phenyl-3,5-hexadien-1-yl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B5465998.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-morpholinecarboxamide hydrochloride](/img/structure/B5466009.png)
![1-[(dimethylamino)sulfonyl]-N-[2-methyl-1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5466019.png)
![1-[3-(2-furyl)-3-phenylpropyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5466023.png)

![5-chloro-2-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzaldehyde](/img/structure/B5466045.png)

![5-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid](/img/structure/B5466055.png)
![4-(4-ethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5466062.png)
![1-ethyl-3-methyl-4-[(4-oxo-4H-chromen-2-yl)carbonyl]piperazin-2-one](/img/structure/B5466068.png)